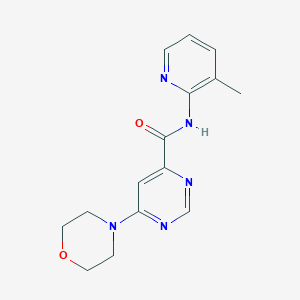
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine and pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
The primary target of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of fatty acid amides, and its inhibition can lead to an increase in the concentration of these molecules, which can have various physiological effects .
Mode of Action
The compound interacts with FAAH in a manner that is mutually exclusive to carprofen . The binding site for the compound is located between the acyl chain binding channel and the membrane access channel, in a site overlapping the carprofen binding site . This interaction inhibits the activity of FAAH, preventing it from breaking down fatty acid amides .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the concentration of fatty acid amides. These molecules can then interact with various receptors and proteins, affecting multiple biochemical pathways. For example, anandamide, a fatty acid amide, can interact with cannabinoid receptors, leading to various downstream effects such as pain relief .
Pharmacokinetics
The compound’s interaction with faah suggests that it may be able to cross the blood-brain barrier, as faah is primarily expressed in the brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be investigated.
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of fatty acid amides. This can result in various molecular and cellular effects, depending on the specific fatty acid amide and its target receptor. For example, increased levels of anandamide can lead to pain relief through its interaction with cannabinoid receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: Starting with 3-methylpyridine, a series of reactions such as halogenation and amination can be used to introduce the necessary functional groups.
Pyrimidine Ring Formation: The pyridine derivative is then reacted with appropriate reagents to form the pyrimidine ring. This often involves cyclization reactions under specific conditions.
Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where the pyrimidine derivative is treated with morpholine under controlled conditions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
相似化合物的比较
Similar Compounds
N-(3-methylpyridin-2-yl)-4-pyridin-2-ylthiazol-2-amine: Another pyridine derivative with potential biological activity.
N-(6-ethyl-3-methylpyridin-2-yl)formamide:
Uniqueness
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of pyridine, pyrimidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMBGXDTMINIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
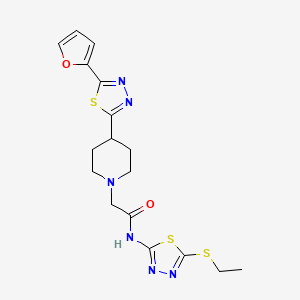
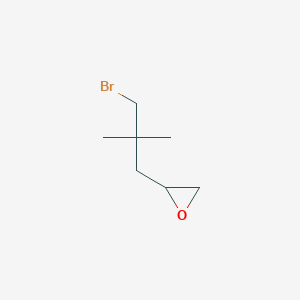
![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
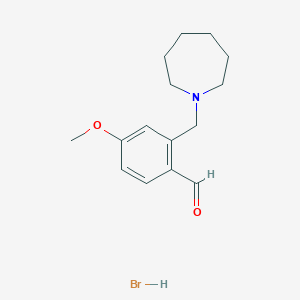
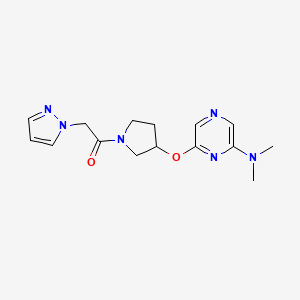
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)
![5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)
![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)
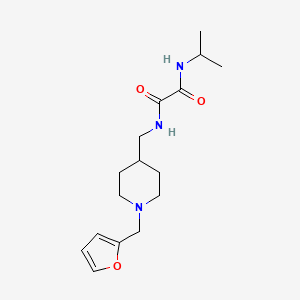
![1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2877601.png)
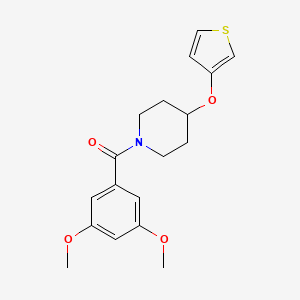
![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
